molecular formula C21H16N2O3S2 B2592591 2-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide CAS No. 896363-05-6

2-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2592591
CAS No.: 896363-05-6
M. Wt: 408.49
InChI Key: DSCKGGNROJXPHB-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a synthetic small molecule belonging to the pharmacologically significant thiazole class of heterocyclic compounds . This compound is of high interest in medicinal chemistry research, particularly in the development of novel antimicrobial and antifungal agents. Its molecular architecture integrates a benzamide core, a methylsulfonyl electron-withdrawing group, and a naphthalene-substituted thiazole ring, a structural motif frequently associated with potent biological activity. Compounds within this chemical class have demonstrated promising activity as succinate dehydrogenase inhibitors (SDHIs) , exhibiting excellent efficacy against a range of plant pathogenic fungi. The structural framework of N-thiazol-2-ylbenzamide derivatives is a recognized scaffold for designing molecules that disrupt fungal energy metabolism. Furthermore, analogous structures combining thiazole and sulfonamide-like components have shown emergent antibacterial activity against both Gram-positive and Gram-negative bacteria , suggesting a potential multi-target research application for this chemical series. The methylsulfonyl group in the structure is a key pharmacophore known to enhance electrophilicity and act as a hydrogen-bond acceptor, which can be critical for interactions with enzymatic active sites. Researchers can utilize this compound as a key intermediate or precursor for further structure-activity relationship (SAR) studies, lead optimization, and mechanistic investigations in microbiology and biochemistry. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methylsulfonyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-28(25,26)19-9-5-4-8-17(19)20(24)23-21-22-18(13-27-21)16-11-10-14-6-2-3-7-15(14)12-16/h2-13H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCKGGNROJXPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Naphthalene Ring: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the thiazole-naphthalene intermediate with a benzoyl chloride derivative.

    Introduction of the Methylsulfonyl Group: Finally, the methylsulfonyl group is introduced via sulfonation using methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

2-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs (thiazole core, sulfonyl/amide groups) and are analyzed for comparative insights:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight Melting Point (°C) Key Features Reference
Target : 2-(Methylsulfonyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide 2-(MeSO₂) on benzamide; 4-(naphthalen-2-yl) on thiazole ~423.5 (estimated) Not reported Bulky naphthyl group; 2-sulfonyl position enhances steric/electronic effects -
7a : 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 3-(MeSO₂) on benzamide; 4-(pyridin-2-yl) on thiazole ~385.4 Not reported Pyridyl substituent improves solubility; 3-sulfonyl position alters electronic distribution
7b : 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide 4-(EtSO₂) on benzamide; 4-(pyridin-2-yl) on thiazole ~413.5 Not reported Ethylsulfonyl increases hydrophobicity; 4-sulfonyl position may hinder binding
11a : N-(Methylsulfonyl)-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzamide 4-(MeSO₂) on benzamide; 4-(naphthalen-2-yl) on thiazole ~356.0 242–244 Positional isomer of target; 4-sulfonyl reduces steric hindrance
Nitazoxanide : 2-(Acetyloxy)-N-(5-nitro-1,3-thiazol-2-yl)benzamide 2-acetyloxy on benzamide; 5-nitro on thiazole ~307.3 Not reported Clinically approved antiparasitic; nitro group enhances redox activity

Key Comparative Insights

Substituent Position Effects: The target compound’s 2-sulfonyl group on benzamide contrasts with 3-/4-sulfonyl analogs (e.g., 7a, 7b, 11a). In 11a, the 4-sulfonyl group and naphthyl-thiazole system yield a lower molecular weight (~356) than the target compound, suggesting divergent solubility profiles .

Aryl Group Variations :

  • The naphthalen-2-yl group in the target compound enhances lipophilicity compared to pyridin-2-yl in 7a/7b, which may influence membrane permeability and pharmacokinetics .
  • Nitazoxanide’s 5-nitrothiazole moiety confers antiparasitic activity via redox cycling, a mechanism absent in sulfonyl-substituted analogs .

Sulfonyl vs. The acetyloxy group in Nitazoxanide enables metabolic activation, whereas sulfonyl groups are metabolically stable, suggesting divergent therapeutic applications .

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